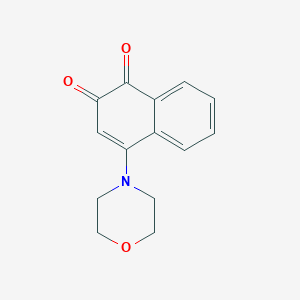

4-Morpholino-1,2-naphthoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Morpholino-1,2-naphthoquinone is an organic compound with the molecular formula C14H13NO3. It is a derivative of naphthalene, featuring a morpholine ring attached to the naphthalene core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1,2-naphthoquinone typically involves the reaction of 1,2-naphthoquinone with morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl group of the naphthoquinone, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions

4-Morpholino-1,2-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into naphthohydroquinone derivatives.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthohydroquinone derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of 4-morpholino-1,2-naphthoquinone as an anticancer agent . The compound has been shown to inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC). In a study examining a series of 1,4-naphthoquinones, it was found that derivatives containing morpholino groups demonstrated significant cytotoxicity against MDA-MB-231 cells, with an EC50 value of 2.7 μM . This suggests that the presence of the morpholino group enhances the compound's efficacy against specific cancer cell lines.

Table 1: Antiproliferative Activity of Naphthoquinone Derivatives

| Compound | Structure | EC50 (µM) |

|---|---|---|

| 3a | Morpholino-1-yl | 2.7 |

| 2a | Piperidin-1-yl | 1.6 |

| 4a | Pyrrolidin-1-yl | >10 |

This table summarizes the cytotoxic activities of various naphthoquinone derivatives, emphasizing the effectiveness of compounds featuring morpholino substitutions.

Antimicrobial Activity

This compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 64 µg/ml, indicating promising activity against pathogens . The mechanism behind this antimicrobial action is thought to involve disruption of microbial cellular processes, although further investigations are necessary to elucidate the exact pathways involved.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | MIC (µg/ml) |

|---|---|

| Henna Extract | 8 - 64 |

| Synthetic Naphthoquinones | Varies |

Antimalarial Applications

The antimalarial potential of compounds derived from naphthoquinones, including this compound, has been explored due to the urgent need for new treatments amid rising drug resistance. A study reported that amphiphilic naphthothiazolium salts exhibited significant activity against Plasmodium falciparum, with some derivatives showing IC50 values effective against both asexual and gametocyte stages . Although specific data for this compound in this context is limited, its structural similarities suggest it may possess comparable properties.

Case Studies and Research Findings

- Antiproliferative Studies : Research focusing on the antiproliferative effects of naphthoquinones has led to promising results in identifying new therapeutic agents for TNBC. The study indicated that compounds with specific substitutions could be optimized for enhanced activity against cancer cells .

- Antimicrobial Efficacy : A comparative analysis demonstrated that synthetic naphthoquinones showed substantial antimicrobial activity against various strains, suggesting their potential utility in developing new antibiotics .

- Antimalarial Research : Investigations into novel naphthoquinone derivatives have revealed their ability to interfere with heme metabolism in malaria parasites, paving the way for future drug development efforts targeting malaria .

Mécanisme D'action

The mechanism of action of 4-Morpholino-1,2-naphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Naphthoquinone: A precursor in the synthesis of 4-Morpholino-1,2-naphthoquinone.

4-Morpholinyl-1,2-naphthoquinone: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the naphthalene core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Propriétés

Numéro CAS |

4569-83-9 |

|---|---|

Formule moléculaire |

C14H13NO3 |

Poids moléculaire |

243.26 g/mol |

Nom IUPAC |

4-morpholin-4-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |

Clé InChI |

CGVPOLUKPMAOAN-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |

SMILES canonique |

C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.